molecular formula C22H32O4 B032109 Iloprost S-isomer CAS No. 74843-14-4

Iloprost S-isomer

Cat. No. B032109
CAS RN: 74843-14-4
M. Wt: 360.5 g/mol
InChI Key: HIFJCPQKFCZDDL-ITQKTNNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iloprost is a stable analog of prostacyclin, used for studying its interaction with cells like platelets and vascular cells. It is prepared as a mixture of 16(S) and 16(R) stereoisomers. The 16(S) isomer shows significantly higher biological activity compared to the 16(R) isomer (Tsai, Vijjeswarapu, & Wu, 1988).

Synthesis Analysis

A fully stereocontrolled synthesis of 16S-iloprost involves key steps like stereoselective conjugate addition, asymmetric olefination, and allylic alkylation (Kramp, Kim, Gais, & Vermeeren, 2005). Another approach utilizes a convergent synthesis from commercially available (-)-Corey lactone diol (Chen, Shi, Li, Liu, Zhang, & Yang, 2020).

Molecular Structure Analysis

The molecular structure of Iloprost involves a complex arrangement where one of its side chains protrudes from the cage in the complex with cyclomaltoheptaose (β-cyclodextrin) (Steiner, Hinrichs, Saenger, & Hoyer, 1989).

Chemical Reactions and Properties

Iloprost is a prostacyclin analogue and shows properties like inhibition of platelet aggregation and vasodilation. Its chemical stability enhances its clinical utility compared to other prostanoids (Grant & Goa, 1992).

Physical Properties Analysis

The physical properties of Iloprost, particularly its interaction with receptors on human platelets and neuronal hybrid cells, have been studied using [3H]iloprost (Hall & Strange, 1984).

Chemical Properties Analysis

Iloprost affects sterol synthesis in human mononuclear leukocytes, indicating its influence on cholesterol synthesis and cellular cholesterol homeostasis (Krone, Kaczmarczyk, Müller-Wieland, & Greten, 1985).

Scientific Research Applications

Pharmacodynamic Properties and Therapeutic Potential

Iloprost, an analogue of prostacyclin, exhibits pharmacodynamic properties such as inhibition of platelet aggregation, vasodilation, and cytoprotection. It's particularly noted for its enhanced metabolic and chemical stability, making it useful in clinical settings. Intravenous administration of Iloprost has shown significant benefits in patients with critical leg ischemia, reducing rest pain, improving ulcer healing, and delaying amputation. Its applications extend to treating thromboangiitis obliterans and severe Raynaud's phenomenon, where it effectively reduced the frequency and intensity of ischemic episodes. However, its utility in myocardial ischemia has been less promising. The drug's potent antiplatelet activity is leveraged in extracorporeal circulation and intraoperative management of heparin-induced platelet activation, showcasing its niche therapeutic applications (Grant & Goa, 1992).

Bone Edema and Osteonecrosis

Iloprost demonstrates efficacy in managing bone marrow edema and treating avascular necrosis, primarily in the early stages. Clinical studies underscore its antithrombotic, vasodilative, and antiproliferative effects on bone and bone marrow, suggesting a potential role in improving bone homeostasis. However, its impact in advanced stages of avascular necrosis appears limited, indicating the need for further research to elucidate its precise mechanisms and optimize therapeutic strategies (Pountos & Giannoudis, 2018).

Prevention of Radiocontrast Nephropathy

Exploring the utility of Iloprost in preventing renal dysfunction, studies have shown its protective effects against contrast-induced nephropathy (CIN). The drug's vasodilatory properties and ability to inhibit free radical release may contribute to reducing the incidence of CIN, suggesting a promising avenue for enhancing patient safety and minimizing disease burden in settings requiring contrast media (Kassis et al., 2015).

Pulmonary Arterial Hypertension (PAH)

Iloprost's role in treating PAH highlights its adaptability across different delivery methods, including inhalation. The drug's ability to improve hemodynamics and exercise capacity in PAH patients is well-documented, reflecting its significant contribution to managing this challenging condition (Gessler, 2019).

Chronic Arterial Occlusion

The review on prostanoids, including Iloprost, for chronic arterial occlusion underscores its efficacy in improving symptoms and reducing amputation rates. The differentiation between various prostanoids based on their specific evidence of efficacy suggests a nuanced approach to treatment, with Iloprost being highlighted for its consistent results across studies (Meini et al., 2019).

Future Directions

: Zhou, R., Zhao, Z., Liu, J., Li, M., & Xie, F. (2024). Efficacy and safety of iloprost in the treatment of pulmonary arterial hypertension: A systematic review and meta-analysis. Heart & Lung, 64, 36–45. Link : Frontiers. (2023). Phase Ib trial of inhaled iloprost for the prevention of… Frontiers in Oncology, 12, 1204726. Link : Clinical efficacy and survival with first-line inhaled iloprost… European Heart Journal, 26(18), 1895.

properties

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJCPQKFCZDDL-ITQKTNNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225814
Record name Iloprost S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iloprost S-isomer

CAS RN

74843-14-4
Record name Iloprost S-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iloprost S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILOPROST S-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U5P0UB24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iloprost S-isomer
Reactant of Route 2
Iloprost S-isomer
Reactant of Route 3
Iloprost S-isomer
Reactant of Route 4
Reactant of Route 4
Iloprost S-isomer
Reactant of Route 5
Reactant of Route 5
Iloprost S-isomer
Reactant of Route 6
Iloprost S-isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.